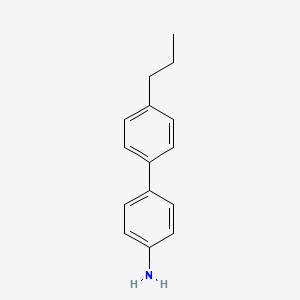
4-(4-Propylphenyl)aniline
概要
説明
4-(4-Propylphenyl)aniline is an organic compound used in scientific research . It exhibits high complexity due to its intricate molecular structure. This compound finds applications in various scientific studies due to its versatile properties.
Synthesis Analysis
The synthesis of aniline-based compounds like 4-(4-Propylphenyl)aniline often involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Brönsted acidic ionic liquid is used as a powerful catalyst in this process .Molecular Structure Analysis
Aniline-based compounds, including 4-(4-Propylphenyl)aniline, are characterized by an amine group attached to a benzene ring . The benzene ring in these compounds is aromatic, meaning it has a certain number of electrons interlocked into circular systems, thereby lowering the energy of the molecule .Chemical Reactions Analysis
Aniline-based compounds like 4-(4-Propylphenyl)aniline can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also react with alkyl halides to produce secondary amines, tertiary amines, or quaternary ammonium salts .科学的研究の応用
Corrosion Inhibition
A study by Daoud et al. (2014) explored the use of a compound similar to 4-(4-Propylphenyl)aniline in corrosion inhibition. The synthesized compound exhibited significant efficiency in preventing corrosion on mild steel surfaces in acidic environments, as demonstrated by various corrosion methods such as weight loss and electrochemical impedance spectroscopy. This application is significant for industrial processes where metal protection is critical (Daoud et al., 2014).
Electroluminescence and Emitting Materials
A novel class of emitting amorphous molecular materials, including compounds structurally related to 4-(4-Propylphenyl)aniline, was investigated by Doi et al. (2003). These materials were found to emit multicolor light, including white, and demonstrated excellent properties for organic electroluminescent devices. The study highlighted the potential of such compounds in creating efficient, color-tunable light-emitting materials for various electronic applications (Doi et al., 2003).
Electrochromic Materials
Li et al. (2017) synthesized novel electrochromic materials using donor-acceptor systems that included derivatives of 4-(4-Propylphenyl)aniline. These materials exhibited outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications such as smart windows and display technologies (Li et al., 2017).
Polymerization and Conductive Materials
Research by Dias et al. (2006) involved the polymerization of an aniline dimer, which is structurally related to 4-(4-Propylphenyl)aniline, resulting in a conductive form of polyaniline. This process underlines the importance of such compounds in the synthesis of conductive polymers, which have a broad range of applications in electronics and materials science (Dias et al., 2006).
作用機序
Aniline groups, such as those in 4-(4-Propylphenyl)aniline, are present in many high-value commercial products, making their synthesis from abundant chemicals of great interest . The mechanism of action of these compounds often involves the formation of carbon-nitrogen (C–N) bonds without disrupting the aromatic system .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-propylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOIPHYTXGJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573479 | |
| Record name | 4'-Propyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylphenyl)aniline | |
CAS RN |
60040-12-2 | |
| Record name | 4'-Propyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-propylphenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

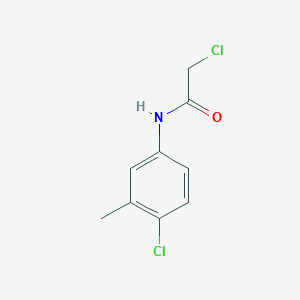
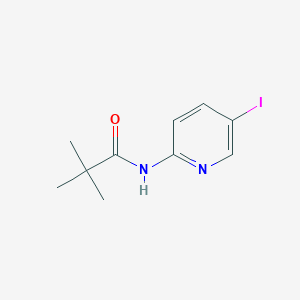
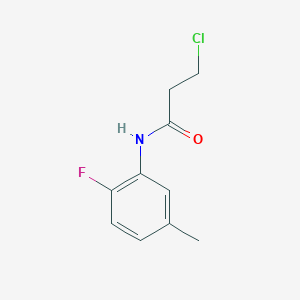
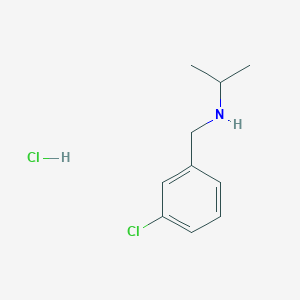
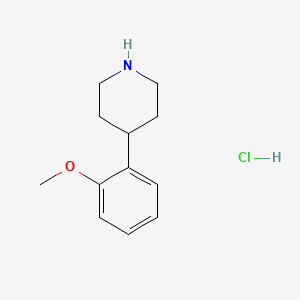
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
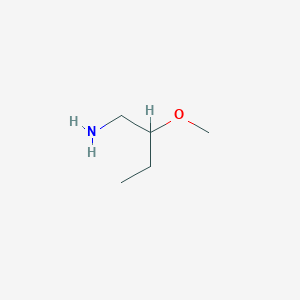
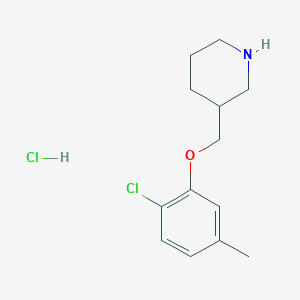
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)

